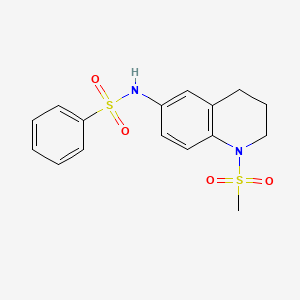

N-(1-甲磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide and related compounds involves multiple steps, starting from basic sulfonamide structures and incorporating different functional groups to achieve the desired compound. In one study, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, showing the versatility of sulfonamide chemistry in creating complex molecules with potential anticancer activity (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, is characterized by the presence of a sulfonamide group attached to a benzene ring and a quinoline or heteroaryl moiety. This structure is crucial for the compound's biological activity and interaction with biological targets. The structural analysis often involves computational studies to understand the relationship between structure and activity, as demonstrated in QSAR studies (Żołnowska et al., 2018).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. These reactions include amidation, electrospray ionization mass spectrometry for structural elucidation, and interaction with biological targets. The study of these reactions provides insights into the compound's chemical properties and potential applications (Chen Bin, 2015).

科学研究应用

抗癌性能

磺胺衍生物,包括与N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺结构相关的化合物,已被广泛研究其抗癌性能。例如,Cumaoğlu等人(2015年)的研究探讨了新磺胺衍生物的合成及其促凋亡效应,展示了这些化合物对各种癌细胞系的显著体外抗癌活性。通过p38的激活介导的凋亡基因的激活突显了这些化合物在癌症治疗中的潜力(Cumaoğlu等人,2015年)。

抗微生物评估

磺胺衍生物的抗微生物性能也已有文献记录,其中的化合物对革兰氏阳性细菌表现出高活性。一项关于一些4-喹啉基偶氮-N-嘧啶基苯磺酰胺衍生物的合成和抗微生物评估的研究显示,这些化合物表现出显著活性,突显了它们作为抗微生物剂的潜力(Biointerface Research in Applied Chemistry, 2019)。

抗原虫活性

磺胺衍生物在抗原虫活性方面也显示出有希望的结果。例如,对N-喹啉-8-基-芳基磺酰胺类化合物的合成和体外评估表明,这些化合物对亚马逊利什曼原虫和克氏锥虫菌株可能有效。这为治疗由这些病原体引起的疾病开辟了新途径(da Silva et al., 2007)。

碳酸酐酶抑制

磺胺衍生物对碳酸酐酶同工酶的抑制代表了科学研究中的另一个关键应用。这些化合物已被评估其对各种人类碳酸酐酶同工酶的抑制活性,这对于开发治疗青光眼和某些癌症等疾病的方法具有相关性。这些抑制剂的有效性指向了它们在设计新的治疗剂方面的实用性(Al-Sanea et al., 2019)。

合成应用和化学性质

除了生物活性外,磺胺衍生物,包括与N-(1-甲基磺酰基-3,4-二氢-2H-喹啉-6-基)苯磺酰胺相关的化合物,已被探索其合成应用。例如,通过自由基偶联远程磺化氨基喹啉与亚砜酸钠展示了一种合成N-(5-(苯磺基)喹啉-8-基)苯甲酰胺衍生物的方法,有助于开发具有潜在药用应用的新化学实体(Xia et al., 2016)。

作用机制

Target of Action

Similar compounds, such as benzenesulfonamide derivatives, have been reported to inhibitcarbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

Benzenesulfonamide derivatives, which share a similar structure, have been shown to inhibit ca ix . Inhibition of CA IX can lead to a decrease in tumor cell proliferation and survival .

Biochemical Pathways

The inhibition of ca ix can affect various cellular processes, including ph regulation and cell proliferation . This can lead to a decrease in tumor growth and survival .

Pharmacokinetics

Similar compounds, such as benzenesulfonamide derivatives, have been studied for their pharmacokinetic properties . These studies often involve evaluating the compound’s absorption, distribution, metabolism, and excretion to understand its bioavailability and potential therapeutic effects .

Result of Action

The inhibition of ca ix by similar compounds can lead to a decrease in tumor cell proliferation and survival . This suggests that the compound could potentially have antitumor effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

属性

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-12-14(9-10-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOMPIVCCDJQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)